molecular formula C22H24N2O3S B11637839 1-(2-Methoxybenzyl)-4-(naphthalen-2-ylsulfonyl)piperazine

1-(2-Methoxybenzyl)-4-(naphthalen-2-ylsulfonyl)piperazine

Cat. No.: B11637839
M. Wt: 396.5 g/mol
InChI Key: PTXJKVRWAUKNAS-UHFFFAOYSA-N
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Description

1-[(2-METHOXYPHENYL)METHYL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-METHOXYPHENYL)METHYL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE typically involves multi-step organic reactions. One common method includes the reaction of 1-(2-methoxyphenyl)methylpiperazine with naphthalene-2-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-[(2-METHOXYPHENYL)METHYL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[(2-METHOXYPHENYL)METHYL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-METHOXYPHENYL)METHYL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)piperazine: Similar structure but lacks the naphthalene-2-sulfonyl group.

    4-(Naphthalene-2-sulfonyl)piperazine: Similar structure but lacks the methoxyphenylmethyl group.

Uniqueness

1-[(2-METHOXYPHENYL)METHYL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE is unique due to the presence of both the methoxyphenylmethyl and naphthalene-2-sulfonyl groups, which confer distinct chemical and biological properties. This dual substitution enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C22H24N2O3S

Molecular Weight

396.5 g/mol

IUPAC Name

1-[(2-methoxyphenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine

InChI

InChI=1S/C22H24N2O3S/c1-27-22-9-5-4-8-20(22)17-23-12-14-24(15-13-23)28(25,26)21-11-10-18-6-2-3-7-19(18)16-21/h2-11,16H,12-15,17H2,1H3

InChI Key

PTXJKVRWAUKNAS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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